molecular formula C6H5F3O3 B6169113 methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate CAS No. 130307-84-5

methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate

Cat. No.: B6169113
CAS No.: 130307-84-5
M. Wt: 182.1
InChI Key:
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Description

Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate is an organic compound with the molecular formula C6H5F3O3. It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and an alkyne group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate typically involves the reaction of trifluoromethylated precursors with appropriate reagents under controlled conditions. One common method involves the reaction of trifluoromethylated alkynes with methanol in the presence of a base, such as sodium hydroxide, to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, alkenes, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the alkyne and hydroxyl groups can participate in various chemical reactions, modulating the compound’s activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .

Properties

CAS No.

130307-84-5

Molecular Formula

C6H5F3O3

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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